molecular formula C15H8ClN3O2S3 B3013930 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-67-8

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B3013930
M. Wt: 393.88
InChI Key: BPJOMLUFDZTXRB-UHFFFAOYSA-N
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Description

The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a complex molecule that appears to be derived from a benzothiazole backbone. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic structures. For instance, in the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a carbohydrazide intermediate is reacted with hydrazine hydrate to yield a good product . This suggests that the synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine could also involve the formation of intermediates, followed by cyclization and functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral data, including NMR and mass spectrometry . X-ray crystallography has been used to confirm the structures of some derivatives . These techniques would likely be applicable in analyzing the molecular structure of the compound , providing insights into its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of heterocyclic and aromatic compounds, such as condensation reactions to form chalcones . The presence of multiple reactive sites on the compound suggests that it could participate in a variety of chemical reactions, potentially leading to a diverse array of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized, with some showing moderate to significant radical scavenging activity, indicative of antioxidant properties . This implies that N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine may also possess interesting physicochemical properties that could be explored for potential biological activities.

Relevant Case Studies

Although the provided papers do not mention case studies directly related to the compound , the antimicrobial and antioxidant activities of similar compounds have been studied . These studies suggest that derivatives of benzothiazole and related heterocycles could be promising candidates for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various derivatives of benzothiazoles, including compounds similar to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, has been extensively studied. Researchers have developed novel synthesis methods that allow for the creation of benzothiazole derivatives with potential biological activities. For example, the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas led to the formation of various N-benzothiazol-2-yl-amides in good to excellent yields, demonstrating the chemical versatility and potential for further functionalization of these compounds (Wang et al., 2008).

Antimicrobial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including structures related to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, show good to moderate activities against various microorganisms. For instance, a study reported the synthesis and characterization of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, revealing promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S3/c16-13-2-1-11(23-13)8-5-22-14(18-8)19-15-17-7-3-9-10(21-6-20-9)4-12(7)24-15/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOMLUFDZTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

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